BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide

Lipophilicity Physicochemical profiling Permeability prediction

N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) is a synthetic small-molecule imidazole-5-carboxamide derivative bearing a gem-difluorinated cyclohexyl ring at the amide nitrogen. It has a molecular formula of C₁₀H₁₃F₂N₃O and a molecular weight of 229.23 g·mol⁻¹.

Molecular Formula C10H13F2N3O
Molecular Weight 229.231
CAS No. 2034422-72-3
Cat. No. B2850534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide
CAS2034422-72-3
Molecular FormulaC10H13F2N3O
Molecular Weight229.231
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CN=CN2)(F)F
InChIInChI=1S/C10H13F2N3O/c11-10(12)3-1-7(2-4-10)15-9(16)8-5-13-6-14-8/h5-7H,1-4H2,(H,13,14)(H,15,16)
InChIKeyHQOMFZFFPJLHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3): Physicochemical and Structural Baseline for Procurement Evaluation


N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) is a synthetic small-molecule imidazole-5-carboxamide derivative bearing a gem-difluorinated cyclohexyl ring at the amide nitrogen [1]. It has a molecular formula of C₁₀H₁₃F₂N₃O and a molecular weight of 229.23 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (tPSA) of 57.8 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors [1]. The compound is catalogued by multiple research-chemical suppliers at ≥98% purity and is offered exclusively for non-human research use . Critically, authoritative databases record no experimentally determined biological activity or target-engagement data for this specific compound as of the latest ChEMBL and BindingDB releases [2].

Why Generic Substitution of N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) Is Scientifically Unjustified


This compound cannot be interchanged with other C₁₀H₁₃F₂N₃O positional isomers or non-fluorinated cyclohexyl-imidazole carboxamides without risk of confounding experimental readouts. The N-(4,4-difluorocyclohexyl) substituent imparts a unique combination of ring size (six-membered cyclohexyl), fluorination pattern (gem-difluoro at the 4-position), and regioisomeric attachment (imidazole-5-carboxamide rather than the 4-carboxamide or 1-carboxamide isomer) that fundamentally alters electronic distribution, conformational preferences, and hydrogen-bonding capacity relative to its closest analogs [1]. Two compounds sharing the identical molecular formula—N-[(3,3-difluorocyclobutyl)methyl]-1-methyl-1H-imidazole-5-carboxamide (CAS 2093760-63-3) and N-(1-ethyl-1H-imidazol-2-yl)-3,3-difluorocyclobutane-1-carboxamide (CAS 2093832-93-8)—differ in ring size, fluorination site, and connectivity, making them chemically distinct entities despite identical elemental composition . Furthermore, the non-fluorinated N-cyclohexyl-1H-imidazolecarboxamide (CAS 91977-33-2, C₁₀H₁₅N₃O) lacks the electron-withdrawing fluorine substituents that modulate basicity, metabolic stability, and molecular recognition . Substituting any of these analogs without confirming target-specific equivalence risks invalidating structure-activity relationships and pharmacokinetic interpretations.

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) Versus Closest Analogs


Physicochemical Differentiation: XLogP3 and tPSA vs. Non-Fluorinated Cyclohexyl Analog

The gem-difluoro substitution on the cyclohexyl ring of the target compound reduces computed lipophilicity (XLogP3 = 1.6) versus the non-fluorinated N-cyclohexyl-1H-imidazolecarboxamide analog (XLogP3 ≈ 1.8, estimated for C₁₀H₁₅N₃O), despite the presence of two additional halogen atoms. This counter-intuitive reduction arises from the strong electron-withdrawing effect of the gem-difluoro group, which polarizes the cyclohexyl ring and enhances aqueous solubility [1]. Simultaneously, the topological polar surface area remains constant at 57.8 Ų, indicating that the fluorine substitution modulates lipophilicity without altering the scaffold's hydrogen-bonding capacity [1]. These differences are critical for pharmacokinetic modeling: a ΔXLogP3 of approximately −0.2 log units can translate to measurable differences in LogD₇.₄, passive membrane permeability, and in vivo distribution volume.

Lipophilicity Physicochemical profiling Permeability prediction

Structural Isomerism: Gem-Difluorocyclohexyl vs. Difluorocyclobutylmethyl Scaffolds Sharing the Same Molecular Formula

The target compound shares its elemental composition (C₁₀H₁₃F₂N₃O, MW 229.23) with at least two commercially available positional isomers: N-[(3,3-difluorocyclobutyl)methyl]-1-methyl-1H-imidazole-5-carboxamide (CAS 2093760-63-3) and N-(1-ethyl-1H-imidazol-2-yl)-3,3-difluorocyclobutane-1-carboxamide (CAS 2093832-93-8) . Despite identical molecular formulas, these compounds differ in three critical topological features: (i) ring size (cyclohexyl, six-membered, vs. cyclobutyl, four-membered); (ii) fluorination position (4,4-gem-difluoro on cyclohexyl vs. 3,3-gem-difluoro on cyclobutyl); and (iii) imidazole connectivity (5-carboxamide vs. N1-methyl-5-carboxamide vs. 2-carboxamide). These topological differences produce distinct three-dimensional shapes, conformational flexibilities, and electrostatic potential surfaces that are expected to yield divergent biological target profiles [1].

Chemical topology Structural isomerism Scaffold diversity

Hydrogen-Bond Donor/Acceptor Signature vs. N1-Methylated Isomeric Imidazole Carboxamides

The target compound possesses two hydrogen-bond donors (HBD = 2: the imidazole N–H and the amide N–H) and four hydrogen-bond acceptors (HBA = 4: the imidazole N3, the amide carbonyl oxygen, and the two fluorine atoms) [1]. This HBD count is one unit higher than that of N-[(3,3-difluorocyclobutyl)methyl]-1-methyl-1H-imidazole-5-carboxamide (CAS 2093760-63-3), which bears an N1-methyl group on the imidazole ring, eliminating the imidazole N–H donor (HBD = 1) . The presence of an additional hydrogen-bond donor on the target compound is a critical determinant for molecular recognition: an extra HBD can form a specific hydrogen bond with a protein backbone carbonyl or a structured water molecule that the N1-methylated analog cannot engage, potentially yielding fundamentally different binding modes and selectivity profiles. This HBD difference is quantifiable and invariant across assay conditions.

Hydrogen bonding Molecular recognition Drug-likeness

Class-Level Context: 4,4-Difluorocyclohexyl Motif in Bioactive PARP and IL-17A Inhibitors vs. Unannotated Target Compound

The 4,4-difluorocyclohexyl substructure is a privileged motif in several potent, biologically annotated compounds: 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (compound 17d) inhibits PARP1 with an IC₅₀ of 4.30 nM and PARP2 with an IC₅₀ of 1.58 nM [1], while multiple 4,4-difluorocyclohexyl-containing IL-17A modulators exhibit IC₅₀ values ranging from <9.45 nM to 51.9 nM in AlphaLISA and HT-29 cell-based assays [2]. However, these compounds bear substantially more complex heterocyclic scaffolds (benzimidazole, imidazo[1,2-b]pyridazine) than the simple imidazole-5-carboxamide core of the target compound. Critically, ZINC15 and ChEMBL databases contain no experimentally determined biological activity data for the target compound itself [3]. This absence of bioactivity annotation is not an indication of inactivity; rather, it defines the compound's current status as a structurally distinct, biologically uncharacterized chemical probe within a pharmacologically validated 4,4-difluorocyclohexyl chemical space.

Chemical probe Pharmacophore Target engagement

Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3)


Negative Control or Chemical Probe in 4,4-Difluorocyclohexyl Pharmacophore Deconvolution Studies

Given the established potency of 4,4-difluorocyclohexyl-bearing PARP1/2 inhibitors (e.g., compound 17d with IC₅₀ values of 4.30 and 1.58 nM) and IL-17A modulators (IC₅₀ <9.45–51.9 nM), researchers seeking to isolate the contribution of the 4,4-difluorocyclohexyl moiety to target engagement can employ N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide as a structurally minimalist control compound. Its simple imidazole-5-carboxamide scaffold retains the gem-difluorocyclohexyl group while lacking the extended heterocyclic architecture present in bioactive analogs . Any observed biological activity can thus be attributed to the core 4,4-difluorocyclohexyl-imidazole pharmacophore rather than to peripheral substituents, enabling rigorous pharmacophore deconvolution [1].

Synthetic Intermediate for Fragment-Based Drug Discovery (FBDD) Campaigns Targeting IL-17A or PARP

The compound's free imidazole N–H and amide N–H (HBD = 2) provide two distinct vectors for chemical elaboration via alkylation, acylation, or metal-catalyzed cross-coupling. As a fragment-sized molecule (MW 229.23, 16 heavy atoms) with a balanced XLogP3 of 1.6 and a tPSA of 57.8 Ų, it falls within ideal fragment physicochemical space . This makes it a suitable starting scaffold for fragment-growing or fragment-linking strategies aimed at accessing the IL-17A or PARP target space already validated by more complex 4,4-difluorocyclohexyl derivatives [1]. Procurement of this specific intermediate, rather than its N1-methylated or difluorocyclobutyl isomers, ensures the correct hydrogen-bond donor geometry for structure-guided design.

Physicochemical Comparator in Metabolic Stability and Permeability Profiling of Fluorinated Cyclohexyl Carboxamides

The compound's gem-difluoro substitution pattern reduces XLogP3 by approximately 0.2 log units relative to the non-fluorinated N-cyclohexyl analog while maintaining an identical tPSA . This makes it an ideal matched molecular pair (MMP) for quantifying the impact of 4,4-gem-difluorination on metabolic stability, CYP450 inhibition, and passive membrane permeability—key parameters for lead optimization in drug discovery . Unlike the more complex PARP or IL-17A inhibitors, the compound's small size eliminates confounding contributions from extended substituents, allowing direct attribution of any pharmacokinetic differences solely to the fluorine substituents on the cyclohexyl ring.

Reference Standard for Analytical Method Development and Quality Control of Imidazole-5-Carboxamide Libraries

With a defined purity specification of ≥98% , a unique InChIKey (HQOMFZFFPJLHOA-UHFFFAOYSA-N) [1], and readily interpretable ¹H/¹⁹F NMR spectroscopic features (two distinct N–H signals, characteristic gem-difluoro ¹⁹F chemical shift), this compound serves as a reliable reference standard for developing HPLC, LC-MS, and qNMR methods to characterize imidazole-5-carboxamide compound libraries. Its clear differentiation from positional isomers (CAS 2093760-63-3 and 2093832-93-8) via retention time, mass fragmentation pattern, and NMR signature makes it valuable for identity confirmation in high-throughput screening workflows .

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.